molecular formula C9H18O B13749776 4,6-Dimethyl-1-hepten-4-OL CAS No. 32189-75-6

4,6-Dimethyl-1-hepten-4-OL

Cat. No.: B13749776
CAS No.: 32189-75-6
M. Wt: 142.24 g/mol
InChI Key: YUJFBCFZSKPSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1-hepten-4-ol is an organic compound with the molecular formula C9H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain with two methyl groups at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-1-hepten-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of allyltriphenyltin with phenyllithium in diethyl ether, followed by the addition of 4-methyl-2-pentanone. The reaction mixture is then refluxed, cooled, and hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-hepten-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,6-dimethyl-1-hepten-4-one.

    Reduction: Formation of 4,6-dimethylheptane.

    Substitution: Formation of 4,6-dimethyl-1-hepten-4-chloride or bromide.

Scientific Research Applications

4,6-Dimethyl-1-hepten-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-hepten-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical reactions. Its molecular structure enables it to interact with enzymes and receptors, potentially influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-6-hepten-2-ol: Another heptenol with similar structural features but different positional isomers.

    4,6-Dimethyl-1-hepten-4-yn-3-ol: A compound with an additional triple bond, leading to different chemical properties.

Properties

CAS No.

32189-75-6

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4,6-dimethylhept-1-en-4-ol

InChI

InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h5,8,10H,1,6-7H2,2-4H3

InChI Key

YUJFBCFZSKPSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.